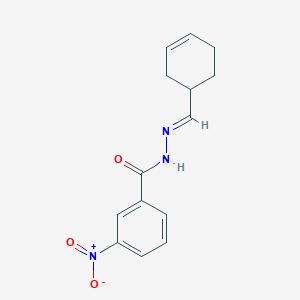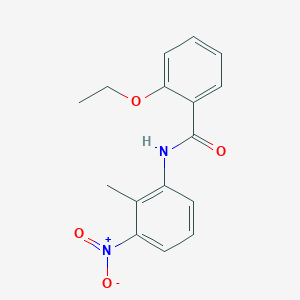
2-naphthyl 3-(4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthyl 3-(4-methoxyphenyl)acrylate, also known as NMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMA is a derivative of cinnamic acid, which is widely used in the production of fragrances, flavors, and pharmaceuticals. NMA has a unique structure that makes it an attractive candidate for drug design and synthesis.
Mechanism of Action
The mechanism of action of 2-naphthyl 3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. 2-naphthyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-naphthyl 3-(4-methoxyphenyl)acrylate has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
2-naphthyl 3-(4-methoxyphenyl)acrylate has been found to have a low toxicity profile and is generally well-tolerated in animal models. 2-naphthyl 3-(4-methoxyphenyl)acrylate has been shown to have a moderate inhibitory effect on cytochrome P450 enzymes, which are involved in the metabolism of many drugs. 2-naphthyl 3-(4-methoxyphenyl)acrylate has also been found to have a moderate inhibitory effect on monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
2-naphthyl 3-(4-methoxyphenyl)acrylate has several advantages as a research tool, including its high purity, low toxicity, and unique structure. However, 2-naphthyl 3-(4-methoxyphenyl)acrylate also has some limitations, including its limited solubility in water and some organic solvents. 2-naphthyl 3-(4-methoxyphenyl)acrylate can also be difficult to handle due to its sensitivity to air and light.
Future Directions
There are several future directions for research on 2-naphthyl 3-(4-methoxyphenyl)acrylate, including:
1. Investigation of the structure-activity relationship of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives to identify new compounds with improved biological activity.
2. Development of new synthetic methods for 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives to facilitate their production on a larger scale.
3. Evaluation of the potential of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives as photosensitizers in photodynamic therapy.
4. Investigation of the potential of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives as antimicrobial agents for the treatment of infectious diseases.
5. Exploration of the potential of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives as molecular probes for studying biological processes.
Conclusion:
In conclusion, 2-naphthyl 3-(4-methoxyphenyl)acrylate is a promising chemical compound with potential applications in various fields. 2-naphthyl 3-(4-methoxyphenyl)acrylate has been extensively studied for its biological activities and has shown promise as a drug candidate and research tool. Further research is needed to fully understand the mechanism of action of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives and to explore their potential applications in different fields.
Synthesis Methods
2-naphthyl 3-(4-methoxyphenyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 2-naphthyl aldehyde and 4-methoxyphenylacetic acid under basic conditions. The reaction yields 2-naphthyl 3-(4-methoxyphenyl)acrylate as a yellow crystalline solid with a melting point of 123-124°C. The purity of 2-naphthyl 3-(4-methoxyphenyl)acrylate can be further improved through recrystallization from a suitable solvent.
Scientific Research Applications
2-naphthyl 3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-naphthyl 3-(4-methoxyphenyl)acrylate has been found to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. 2-naphthyl 3-(4-methoxyphenyl)acrylate has also been investigated for its potential as a photosensitizer in photodynamic therapy, which is a promising cancer treatment modality.
properties
IUPAC Name |
naphthalen-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-18-10-6-15(7-11-18)8-13-20(21)23-19-12-9-16-4-2-3-5-17(16)14-19/h2-14H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDMMHLFMQBQZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-2-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)

![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)


![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)
